molecular formula C7H3BrFIN2 B3294783 3-bromo-4-fluoro-6-iodo-2H-indazole CAS No. 887568-04-9

3-bromo-4-fluoro-6-iodo-2H-indazole

Cat. No.: B3294783
CAS No.: 887568-04-9
M. Wt: 340.92 g/mol
InChI Key: PFPNLVZVWWTRMH-UHFFFAOYSA-N
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Description

3-bromo-4-fluoro-6-iodo-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of bromine, fluorine, and iodine substituents at the 3, 4, and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluoro-6-iodo-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriately substituted hydrazones. For example, starting from 2-azidobenzaldehydes and amines, the synthesis can proceed via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproduct formation. Metal-catalyzed synthesis is preferred due to its efficiency and scalability. For instance, the Cu(OAc)2-catalyzed method mentioned earlier can be adapted for large-scale production, providing good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-fluoro-6-iodo-2H-indazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen substituents (bromine, fluorine, and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxides.

Scientific Research Applications

3-bromo-4-fluoro-6-iodo-2H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-6-iodo-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It can also modulate receptor activity by binding to receptor sites and altering their function. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-fluoro-2H-indazole: Lacks the iodine substituent at the 6 position.

    4-fluoro-6-iodo-2H-indazole: Lacks the bromine substituent at the 3 position.

    3-bromo-6-iodo-2H-indazole: Lacks the fluorine substituent at the 4 position.

Uniqueness

3-bromo-4-fluoro-6-iodo-2H-indazole is unique due to the presence of all three halogen substituents, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and iodine in the indazole ring can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

3-bromo-4-fluoro-6-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIN2/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPNLVZVWWTRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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